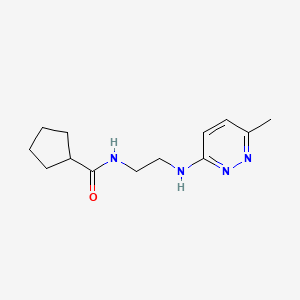![molecular formula C16H16N4O2S B2669748 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1236270-24-8](/img/structure/B2669748.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide” is a chemical compound with a complex structure. It contains an imidazo[2,1-b][1,3]thiazole core, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The yield of the reaction is often high, and the reaction time is typically around 2 hours .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core. The InChI code for a similar compound is 1S/C11H11N3S/c12-9-3-1-8 (2-4-9)10-7-14-5-6-15-11 (14)13-10/h1-4,7H,5-6,12H2 .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The outcome of these reactions can depend on the structure of the starting bromo ketone .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. For a similar compound, the molecular weight is 217.29, and it has a solid physical form .
Scientific Research Applications
Poly(ADP-ribose) Polymerase (PARP) Inhibition
A notable application of compounds similar to N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors, including a compound identified as A-966492, have shown excellent potency against the PARP-1 enzyme. This efficacy is critical in cancer therapy, particularly for breast cancer and melanoma treatments. A-966492 has been noted for its ability to cross the blood-brain barrier and distribute into tumor tissue, suggesting potential applications in treating brain tumors or brain metastases (Penning et al., 2010).
Antiprotozoal Activity
Compounds structurally related to this compound have demonstrated significant antiprotozoal activity. For instance, quaternary 2-phenylimidazo[1,2-a]pyridinum salts have shown high efficacy against Trypanosoma rhodesiense, a causative agent of sleeping sickness. This suggests potential applications in developing treatments for protozoal infections, particularly in areas where these diseases are endemic (Sundberg et al., 1990).
Synthesis of Novel Heterocyclic Compounds
The chemical structure of this compound lends itself to the synthesis of various heterocyclic compounds. These compounds have applications in creating new molecules with potential therapeutic effects. For example, the synthesis of thiazolo and triazolo pyrimidines and pyrimido triazine derivatives has been reported, which could be foundational in developing new pharmacological agents (Haiza et al., 2000).
Antimicrobial Activity
Some derivatives of thiazolo[3,2-a]pyrimidines, closely related to this compound, have demonstrated moderate antibacterial activity against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of new antimicrobial agents (Stanchev et al., 1999).
properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-14-6-5-12(18-14)15(22)17-11-3-1-10(2-4-11)13-9-20-7-8-23-16(20)19-13/h1-4,9,12H,5-8H2,(H,17,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDQTFQQUOOMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2669665.png)

![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2669667.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2669670.png)


![N-1,3-benzodioxol-5-yl-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2669677.png)
![2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2669678.png)
![1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2669680.png)
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2669681.png)
![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)
![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B2669684.png)
![(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2669685.png)